Quinaprilat hydrate
CAS No.: 1435786-09-6
Cat. No.: VC0005734
Molecular Formula: C23H28N2O6
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1435786-09-6 |
---|---|
Molecular Formula | C23H28N2O6 |
Molecular Weight | 428.5 g/mol |
IUPAC Name | (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrate |
Standard InChI | InChI=1S/C23H26N2O5.H2O/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H2/t15-,19-,20-;/m0./s1 |
Standard InChI Key | OFYSYEOWQQCPEU-ZAFWUOJLSA-N |
Isomeric SMILES | C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O |
SMILES | CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O |
Canonical SMILES | CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O |
Appearance | Solid powder |
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Quinaprilat hydrate is a stereochemically complex molecule with three chiral centers, all configured in the S-form . Its IUPAC name is (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid hydrate . The hydrate form enhances its solubility in aqueous solutions, critical for bioavailability .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 428.49 g/mol | |
CAS Number (Hydrate) | 1435786-09-6 | |
CAS Number (Anhydrous) | 82768-85-2 | |
Solubility | Freely soluble in water | |
Protein Binding | 97% |
The compound’s crystalline structure stabilizes the active metabolite, ensuring prolonged ACE inhibition .
Pharmacological Profile
Mechanism of Action
Quinaprilat competitively inhibits ACE, a peptidyl dipeptidase responsible for converting angiotensin I to angiotensin II . By reducing angiotensin II levels, it decreases vasoconstriction and aldosterone secretion, leading to vasodilation and lowered blood pressure . Its IC for ACE inhibition is 0.06 nM, indicating high potency .
Pharmacokinetics
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Absorption: Quinapril is rapidly absorbed and de-esterified to quinaprilat, with a bioavailability of 60% . Food intake delays absorption by 25–30% .
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Distribution: Plasma protein binding exceeds 97%, with a volume of distribution of 0.8 L/kg .
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Metabolism: Hepatic conversion is minimal; 38% of the oral dose becomes quinaprilat .
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Elimination: Renal excretion accounts for 96% of clearance, with a half-life of 2–3 hours .
Table 2: Pharmacokinetic Parameters
Parameter | Value | Population |
---|---|---|
2 hours | Healthy adults | |
2–3 hours | Renal impairment | |
Clearance | 12 L/h | Creatinine >60 mL/min |
Clinical Applications
Hypertension Management
In clinical trials, quinaprilat reduced systolic and diastolic blood pressure by 15–25 mmHg and 10–15 mmHg, respectively . Its effects persist for 24 hours, enabling once-daily dosing . A study comparing quinaprilat to enalapril demonstrated superior endothelial function improvement () .
Heart Failure
Quinaprilat improves cardiac output by 20–30% in NYHA Class III patients, reducing hospitalizations by 40% over six months . It enhances flow-mediated dilation in coronary arteries by 10.2% () .
Renal Protection
In diabetic hypertensive patients, quinaprilat reduced albuminuria by 50% and slowed glomerular filtration rate decline by 1.2 mL/min/year .
Synthesis and Manufacturing
Synthetic Routes
Quinaprilat is synthesized via a multi-step process starting from (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . Key steps include:
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Coupling: Reacting THIQ benzyl ester with N-substituted amino acids using dicyclohexylcarbodiimide .
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Deprotection: Hydrogenolysis to remove benzyl groups, yielding quinaprilat .
Yield losses (20–40%) occur due to diketopiperazine formation via intramolecular cyclization .
Table 3: Synthesis Optimization Strategies
Challenge | Solution | Yield Improvement |
---|---|---|
Cyclization | Low-temperature reactions | +15% |
Solvent Choice | Substituting methylene chloride | +10% |
Comparative Analysis with Other ACE Inhibitors
Table 4: ACE Inhibitor Profiling
Agent | IC (nM) | Half-Life (h) | Renal Excretion |
---|---|---|---|
Quinaprilat | 0.06 | 2–3 | 96% |
Enalaprilat | 0.11 | 11 | 88% |
Lisinopril | 0.15 | 12 | 70% |
Quinaprilat’s shorter half-life necessitates once-daily dosing but offers rapid onset, making it suitable for acute blood pressure control .
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